Tris-[(hexyloxy)methyl]amine
Description
Tris-[(hexyloxy)methyl]amine is a trisubstituted amine derivative featuring three [(hexyloxy)methyl] groups bonded to a central nitrogen atom. The hexyloxy (C₆H₁₃O–) groups confer lipophilicity, while the methyl linkers between the amine and ether groups may enhance steric accessibility compared to bulkier substituents. Such compounds are typically synthesized via alkylation or condensation reactions involving amines and formaldehyde derivatives, as seen in related systems .
Properties
IUPAC Name |
1-hexoxy-N,N-bis(hexoxymethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45NO3/c1-4-7-10-13-16-23-19-22(20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIGQDPKFAAWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCN(COCCCCCC)COCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-[(hexyloxy)methyl]amine typically involves the reaction of hexyl alcohol with formaldehyde and ammonia. The process can be summarized as follows:
Hexyl alcohol: reacts with in the presence of an acid catalyst to form .
Hexyloxymethyl chloride: then reacts with ammonia to produce This compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to ensure efficient mixing and reaction rates.
Purification steps: such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tris-[(hexyloxy)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The hexyloxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include:
Oxides: from oxidation reactions.
Lower amines: from reduction reactions.
Substituted amines: from substitution reactions.
Scientific Research Applications
Tris-[(hexyloxy)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Tris-[(hexyloxy)methyl]amine exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate biochemical pathways by acting as a ligand or catalyst, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Structural Analogues
a. TRIS-(2-HEXYLOXY-ETHYL)-AMINE
- Structure : Ethyl linkers between the amine and hexyloxy groups.
- Applications : Used in specialty polymers or surfactants due to enhanced hydrophobicity.
b. Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1)
- Structure : Ethylene glycol-based substituents (methoxyethoxyethyl groups).
- Key Differences : The polar ether linkages improve hydrophilicity, making TDA-1 suitable as a phase-transfer catalyst or ligand in coordination chemistry. In contrast, Tris-[(hexyloxy)methyl]amine’s hexyl chains prioritize lipophilicity .
c. Tris(trimethylsilyl)amine
- Structure : Trimethylsilyl (TMS) substituents.
- Key Differences : The bulky TMS groups create steric hindrance, limiting reactivity in certain catalytic applications. This compound’s linear hexyl chains may offer better substrate accessibility .
Physicochemical Properties
| Property | This compound | TRIS-(2-HEXYLOXY-ETHYL)-AMINE | TDA-1 |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol | ~450–500 g/mol | 323.43 g/mol |
| Solubility | Lipophilic (hexane, THF) | Moderate in polar solvents | Hydrophilic (water, ethanol) |
| Boiling Point | High (>250°C) | Very high (>300°C) | Moderate (~200°C) |
| Applications | Surfactants, polymer additives | Optoelectronic materials | Catalysis, drug delivery |
Key Differences: The hexyloxy groups in this compound enhance solubility in nonpolar media, whereas TDA-1’s ethylene glycol chains favor polar environments. TRIS-(2-HEXYLOXY-ETHYL)-AMINE’s extended alkyl chains may improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
